Selective Apoptosis in Cancer vs. Normal Cells Compared to Paclitaxel and VP-16
Pancratistatin induces apoptosis in human cancer cells at sub-micromolar concentrations while showing a significant selectivity window by sparing normal human fibroblasts and endothelial cells. In a direct head-to-head study, the standard chemotherapeutics paclitaxel and VP-16 (etoposide) were toxic to both cancerous and normal cells under identical conditions [1].
| Evidence Dimension | Selective cytotoxicity against normal human fibroblasts (NHF) and endothelial cells (HUVEC) |
|---|---|
| Target Compound Data | Pancratistatin: Induced apoptosis in cancer cells at sub-μM concentrations; normal cells remained unaffected under identical conditions. |
| Comparator Or Baseline | Paclitaxel: Toxic to NHF and HUVEC normal cells. VP-16 (Etoposide): Toxic to NHF and HUVEC normal cells. |
| Quantified Difference | Pancratistatin demonstrated a qualitative difference in sparing normal cells, whereas paclitaxel and VP-16 were non-selective and toxic. |
| Conditions | In vitro: Human cancer cell lines (e.g., Jurkat, MCF-7) and normal human fibroblasts and endothelial cells. |
Why This Matters
This selectivity profile is a critical differentiator for researchers developing therapies aimed at minimizing off-target toxicity and reducing the severe side effects common to genotoxic drugs.
- [1] Pandey, S., et al. (2005). Induction of apoptotic cell death specifically in rat and human cancer cells by pancratistatin. Artif Cells Blood Substit Immobil Biotechnol, 33(4), 507-25. View Source
